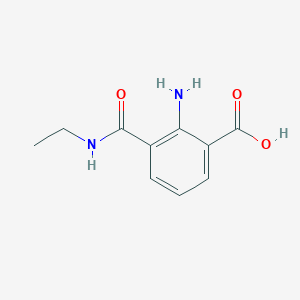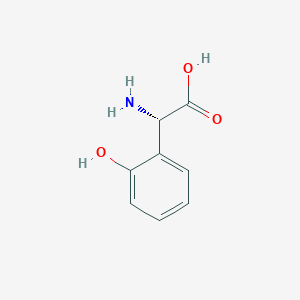
2-amino-3-(ethylcarbamoyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(ethylcarbamoyl)benzoic acid, also known as AEEA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 214.24 g/mol. AEEA has been found to have various biochemical and physiological effects, making it a valuable compound in many different fields.
作用機序
The mechanism of action of 2-amino-3-(ethylcarbamoyl)benzoic Acid is not fully understood, but it is believed to act as a competitive inhibitor of amino acid transporters. This means that it can bind to the same transporters as amino acids and prevent their uptake into cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, possibly by disrupting amino acid transport. It has also been found to stimulate the release of insulin from pancreatic beta cells, suggesting a potential role in diabetes research.
実験室実験の利点と制限
One of the main advantages of using 2-amino-3-(ethylcarbamoyl)benzoic Acid in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure this compound, as it tends to form salts with other compounds.
将来の方向性
There are many potential future directions for research involving 2-amino-3-(ethylcarbamoyl)benzoic Acid. One area of interest is in the development of new cancer therapies that target amino acid transporters. This compound could also be used to study the role of amino acid transporters in various diseases, such as diabetes and neurodegenerative disorders. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other fields.
合成法
2-amino-3-(ethylcarbamoyl)benzoic Acid can be synthesized using a few different methods. One of the most common methods involves the reaction of ethyl chloroformate with 2-amino-3-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction produces this compound and is relatively simple and efficient.
科学的研究の応用
2-amino-3-(ethylcarbamoyl)benzoic Acid has been used in a wide range of scientific research applications. One of the most common uses is as a tool for studying the transport of amino acids across cell membranes. This compound is structurally similar to amino acids and can be used to competitively inhibit their transport, allowing researchers to study the mechanisms involved.
特性
CAS番号 |
167903-01-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-amino-3-(ethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
PUJACPXIMDVKIY-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |
正規SMILES |
CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |
同義語 |
Benzoic acid, 2-amino-3-[(ethylamino)carbonyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

